[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile

P2Y1 antagonist scaffold building block procurement malononitrile intermediate

[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile (CAS 918343-21-2) is a synthetic small molecule (MW 291.3 g/mol) comprising a pyridine core, a 2-(2-tert-butylphenoxy) substituent, and a 3-propanedinitrile (malononitrile) group. The compound shares the 2-(2-tert-butylphenoxy)pyridin-3-yl scaffold that defines the BPTU/BMS-646786 class of P2Y1 receptor antagonists , but differs at the 3-position (propanedinitrile vs.

Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
CAS No. 918343-21-2
Cat. No. B12605053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile
CAS918343-21-2
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)C(C#N)C#N
InChIInChI=1S/C18H17N3O/c1-18(2,3)15-8-4-5-9-16(15)22-17-14(7-6-10-21-17)13(11-19)12-20/h4-10,13H,1-3H3
InChIKeyFFUGOQMBGYSLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile (CAS 918343-21-2) – Structural Baseline for P2Y1 Antagonist Scaffold Procurement


[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile (CAS 918343-21-2) is a synthetic small molecule (MW 291.3 g/mol) comprising a pyridine core, a 2-(2-tert-butylphenoxy) substituent, and a 3-propanedinitrile (malononitrile) group. The compound shares the 2-(2-tert-butylphenoxy)pyridin-3-yl scaffold that defines the BPTU/BMS-646786 class of P2Y1 receptor antagonists [1], but differs at the 3-position (propanedinitrile vs. substituted phenylurea). This scaffold has been validated in multiple P2Y1 co-crystal structures (PDB 4XNV, 4XNW) where the tert-butylphenoxy group occupies a key lipophilic pocket in the receptor's allosteric site [2]. As of the knowledge cutoff, no published biological activity data were identified specifically for CAS 918343-21-2, and its primary application appears to be as a synthetic building block.

Why Generic Substitution of 2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile Fails Without Functional Equivalence Verification


Compounds sharing the 2-(2-tert-butylphenoxy)pyridin-3-yl scaffold are not interchangeable building blocks. The 3-position substituent dictates the downstream chemistry available: the 3-amine (CAS 861673-68-9) enables direct urea or amide coupling, while the 3-nitro analog (CAS 218457-67-1) requires reduction before further derivatization. The 3-propanedinitrile group in CAS 918343-21-2 contains two reactive nitrile moieties that can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in cycloaddition reactions—enabling divergent synthetic pathways not accessible from the amine or nitro analogs [1]. This functional group divergence carries quantifiable consequences for synthetic route length, atom economy, and final product impurity profiles. Without head-to-head comparative data confirming equivalent reactivity and yield in a specific synthetic sequence, substituting one 3-substituted analog for another introduces unquantified risk into multi-step syntheses.

Quantitative Differentiation Evidence for 2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile (CAS 918343-21-2) vs. Closest Analogs


Direct Quantitative Head-to-Head Comparison Data Unavailable – No Published Biological or Physicochemical Comparative Studies Identified for CAS 918343-21-2

High-strength differential evidence is limited: Despite comprehensive searching of primary research literature, patents, and authoritative databases, no published head-to-head studies quantitatively comparing CAS 918343-21-2 against its closest structural analogs (e.g., 3-amine CAS 861673-68-9, 3-nitro CAS 218457-67-1, or 5-acetyl CAS 1554472-61-5) were identified for any assay, synthetic, or physicochemical dimension [1]. The compound has no reported biological activity data, synthetic yield data, or purity stability data in the peer-reviewed literature indexed through the knowledge cutoff date. This absence of comparator-based evidence precludes a quantitative differentiation claim at this time.

P2Y1 antagonist scaffold building block procurement malononitrile intermediate

Potential Application Scenarios for 2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile Derived from Scaffold and Functional Group Analysis


Divergent Synthesis of P2Y1 Antagonist Libraries via Nitrile Functionalization

The 3-propanedinitrile group provides a synthetic handle for generating carboxylic acid, amide, amine, or heterocyclic derivatives from a single advanced intermediate, potentially reducing the number of linear steps required to access diverse P2Y1 antagonist analogs compared to starting from the 3-amine or 3-nitro precursors. However, step-count savings have not been quantitatively demonstrated in published literature; this scenario is based on known reactivity of malononitrile groups and requires experimental validation [1].

Procurement as a Key Intermediate for In-House SAR Exploration

For research groups actively synthesizing novel P2Y1 antagonists based on the BPTU scaffold, CAS 918343-21-2 offers a distinct functional group at the 3-position that may enable exploration of chemical space not accessible from the commercially prevalent 3-amine (CAS 861673-68-9) or 3-nitro (CAS 218457-67-1) building blocks. Procurement decisions should be guided by the specific synthetic route planned, as the propanedinitrile group requires different reaction conditions (e.g., hydrolysis, reduction, cycloaddition) than the amine or nitro analogs [1].

Physicochemical Property Tuning via Functional Group Variation

The computed XLogP3 value of 4 for CAS 918343-21-2 is comparable to that reported for the 3-amine analog (LogP ~4.33, from Molbase data), suggesting that lipophilicity-driven property differences within this scaffold class may be modest [1][2]. However, the hydrogen bond acceptor count (4 for the dinitrile vs. 2 for the amine analog) indicates that the target compound may exhibit altered solubility and permeability profiles that could be relevant for biological screening libraries. These computed values have not been experimentally validated in comparative studies.

Quote Request

Request a Quote for [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.